molecular formula C6H7AsO2 B1208177 Phenylarsonous acid CAS No. 25400-22-0

Phenylarsonous acid

Cat. No. B1208177
CAS RN: 25400-22-0
M. Wt: 186.04 g/mol
InChI Key: CWAJOULDYUXQAN-UHFFFAOYSA-N
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Description

Phenylarsonous acid is a chemical compound with the formula C6H5AsO(OH)2, commonly abbreviated as PhAsO3H2 . It is a colorless solid and an organic derivative of arsenic acid, AsO(OH)3, where one OH group has been replaced by a phenyl group . It is a member of arsonous acids with a molecular weight of 186.04 g/mol .


Synthesis Analysis

Phenylarsonous acid can be prepared in several routes, but a common one entails treatment of phenyl diazonium salts with sodium arsenite (prepared from arsenious acid and base) in the presence of a copper (II) catalyst . The reaction is as follows: C6H5N+2 + NaAsO3H2 → C6H5AsO3H2 + Na+ + N2 .


Molecular Structure Analysis

X-ray crystallography indicates that the molecules of Phenylarsonous acid are connected by hydrogen bonds, consistent with a short distance of 2.5 Å separating the oxygen atoms . The arsenic center is tetrahedral .


Chemical Reactions Analysis

Phenylarsonous acid is a precursor to other organoarsenic compounds, some of which are used in animal nutrition, e.g., 4-hydroxy-3-nitrobenzenearsonic acid . It is also used as a buffering agent .


Physical And Chemical Properties Analysis

Phenylarsonous acid is a colorless solid with a density of 1.76 g cm−3 . It has a melting point of 154 to 158 °C (309 to 316 °F; 427 to 431 K) and has low solubility in water .

Scientific Research Applications

Removal in Water Treatment

Phenylarsonous acid, commonly found in poultry and swine production, emerges as a contaminant due to its solubility in water and potential to form toxic inorganic arsenic species. Studies like Peng et al. (2021) have explored the Fenton coagulation process for its removal from water. This process oxidizes phenylarsonous acid and captures released inorganic arsenic, with the substituted amino group significantly influencing the removal efficiency (Peng et al., 2021).

Detection Technologies

The detection and analysis of phenylarsonous acid compounds, due to their use as feed additives, are crucial for environmental monitoring. Jiao Yue-hua (2011) reviewed various detection technologies for these compounds, shedding light on the characteristics of widely used testing technologies and proposing future developmental directions (Jiao Yue-hua, 2011).

Environmental Degradation

The environmental impact of phenylarsonous acid is a growing concern. Xu et al. (2007) studied its degradation under hydroxyl radical generating conditions, revealing that phenylarsonous acid degrades rapidly, forming inorganic arsenic species and phenols as primary products (Xu et al., 2007).

Plant Uptake and Metabolism

Research by Schmidt et al. (2008) on the uptake and metabolization of phenylarsonous acid by the terrestrial plant Tropaeolum majus indicated significant root uptake and transfer to various plant parts. This study is pivotal in understanding the environmental risks of phenylarsenic compounds in agriculture (Schmidt et al., 2008).

Oxidative Degradation Studies

Jaworek et al. (2014) investigated the oxidative degradation of phenylarsonous acid in water, exploring various advanced oxidation processes (AOP). They found that different AOP methods had varying efficiency levels, with certain conditions favoring higher degradation rates (Jaworek et al., 2014).

Interaction with Manganese Oxides

A study by Zhao et al. (2019) focused on the adsorption and oxidative degradation of phenylarsonous acid compounds on manganese oxides in soils. This research is significant for understanding the environmental fate of these compounds in manganese oxide-rich soils (Zhao et al., 2019).

Medical Research

Dilda et al. (2008) explored the metabolism of 4-(N-(S-Glutathionylacetyl)amino) phenylarsonous acid (GSAO), a tumor angiogenesis inhibitor. This study provides insights into the biomedical applications of phenylarsonous acid derivatives, particularly in cancer research (Dilda et al., 2008).

Soil Retention Studies

Research by Arroyo-Abad et al. (2011) on the retention of phenylarsonic acids in volcanic soils contributes to understanding their environmental distribution and potential risks when used in agriculture (Arroyo-Abad et al., 2011).

Photodegradation Mechanisms

The study by Xie et al. (2016) on the photodegradation of phenylarsonous acid under simulated and natural sunlight provides insights into the environmental fate of these compounds in aquatic systems (Xie et al., 2016).

Structural and Spectroscopic Analysis

Lloyd et al. (2008) presented a comprehensive study on the structures and spectroscopy of substituted phenylarsonic acids, contributing to the fundamental understanding of these compounds' chemical properties (Lloyd et al., 2008).

Methanogenic Inhibition

The inhibitory effects of phenylarsonous acid derivatives on methanogenic microorganisms were investigated by Sierra-Alvarez et al. (2010), highlighting the environmental and microbiological impacts of these compounds (Sierra-Alvarez et al., 2010).

TiO2 Photocatalytic Degradation

Zheng et al. (2010) demonstrated the efficient degradation of phenylarsonic acid through TiO2 photocatalysis, providing a potential method for the remediation of organoarsenic compounds (Zheng et al., 2010).

Solid-Phase Extraction

Li et al. (2021) developed a novel molecularly imprinted polymer for the specific extraction of phenylarsonic compounds, demonstrating its potential application in complex matrices like food and feeds (Li et al., 2021).

Anaerobic Biotransformation

The anaerobic biotransformation of phenylarsonic acids, including the formation of inorganic arsenic species, was investigated by Cortinas et al. (2006), adding to the understanding of their fate under anaerobic conditions (Cortinas et al., 2006).

Biosynthesis in Conifers

Pascual et al. (2016) reviewed the biosynthesis and metabolic fate of phenylalanine in conifers, which is relevant for understanding the role of phenylarsonous acid in plant metabolism (Pascual et al., 2016).

Chemical Warfare Agent Degradation

Kinoshita et al. (2005) detected phenylarsonic acid, a degradation product of organoarsenic chemical warfare agents, in well water, highlighting its relevance in environmental monitoring and public health (Kinoshita et al., 2005).

Safety And Hazards

Phenylarsonous acid is toxic and causes serious eye irritation . It is also harmful to aquatic life .

Future Directions

PENAO, a second-generation peptide arsenical derived from Phenylarsonous acid, is currently being trialed in patients with solid tumors . It has been found to be well-tolerated at 3.3 mg/kg daily intravenous injections but associated with significant toxicity at 10 mg/kg, primarily in males . These findings bode well for the tolerability of intravenous dosing of PENAO in patients .

properties

IUPAC Name

phenylarsonous acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7AsO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAJOULDYUXQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As](O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7AsO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180058
Record name Phenylarsonous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylarsonous acid

CAS RN

25400-22-0
Record name As-Phenylarsonous acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25400-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylarsonous acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylarsonous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
PJ Dilda, EE Ramsay, A Corti, A Pompella… - Journal of Biological …, 2008 - ASBMB
4-(N-(S-glutathionylacetyl)amino) phenylarsonous acid (… -(S-cysteinylglycylacetyl)amino) phenylarsonous acid (GCAO), … -(S-cysteinylacetyl)amino) phenylarsonous acid (CAO), and it is …
Number of citations: 54 www.jbc.org
B Tran, AL Hamilton, L Horvath, M Lam, PS Savas… - 2016 - ascopubs.org
e14025 Background: PENAO is an organic arsenical with anti-mitochondrial activity mediated by covalent inhibition of adenine nucleotide translocase (ANT). In vitro studies identified …
Number of citations: 7 ascopubs.org
LJ Dick, A Gray, A Ram, A Hume… - Journal of Pharmacy …, 2013 - academic.oup.com
… The organoarsenical compound 4-(N-(S-glutathionylacetyl)amino) phenylarsonous acid (… to 4-(N-(S-cysteinylacetyl)amino) phenylarsonous acid (CAO) in the cytosol. CAO enters the …
Number of citations: 2 academic.oup.com
D Park, J Chiu, GG Perrone, PJ Dilda, PJ Hogg - Cancer cell international, 2012 - Springer
… GSAO (4-(N-(S-glutathionylacetyl)amino) phenylarsonous acid) and PENAO (4-(N-(S-penicillaminylacetyl)amino) phenylarsonous acid) are tumour metabolism inhibitors that target …
Number of citations: 64 link.springer.com
S Sarkar, B Tran, L Horvath, M Lam, P Savas… - Cancer Chemotherapy …, 2021 - Springer
Purpose This phase I study was conducted to evaluate the safety and Maximum Tolerated Dose of PENAO (4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid), a second-…
Number of citations: 9 link.springer.com
FC Knowles - Archives of biochemistry and biophysics, 1985 - Elsevier
… mixture containing phenylarsonous acid, the rate of oxidation of NADH decreased continuously with time. At a sufficiently high concentration of phenylarsonous acid the oxidation of …
Number of citations: 34 www.sciencedirect.com
H Peng, B Hu, Q Liu, J Li, XF Li, H Zhang… - Angewandte …, 2017 - Wiley Online Library
… The formation of these newly discovered methylated metabolites from reactions involving trivalent phenylarsonous acid substrates, S-adenosylmethionine, and the arsenic (+3 oxidation …
Number of citations: 48 onlinelibrary.wiley.com
P Dilda, S Decollogne, L Weerakoon, J Allen, R Lock… - Cancer Research, 2009 - AACR
… (4-(N-(S-glutathionylacetyl)amino) phenylarsonous acid) is a … (S-cysteinylglycylacetyl)amino) phenylarsonous acid (GCAO). … -(S-cysteinylacetyl)amino)phenylarsonous acid (CAO) in the …
Number of citations: 0 aacrjournals.org
D Park, AS Don, T Massamiri, A Karwa… - Journal of the …, 2011 - ACS Publications
… Here we describe a peptide trivalent arsenical, 4-(N-(S-glutathionylacetyl)amino)phenylarsonous acid (GSAO), that selectively labels dying and dead cells when conjugated to reporter …
Number of citations: 65 pubs.acs.org
JM Noy, H Lu, PJ Hogg, JL Yang… - Bioconjugate …, 2018 - ACS Publications
… -(N-(S-penicillaminylacetyl)amino) phenylarsonous acid) which is emphasized in this work, … S-glutathionylacetyl)amino) phenylarsonous acid) that deactivates the mitochondrial adenine …
Number of citations: 18 pubs.acs.org

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